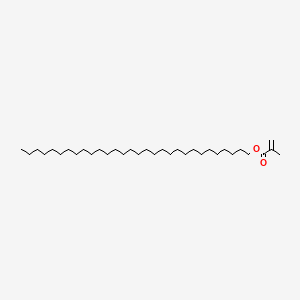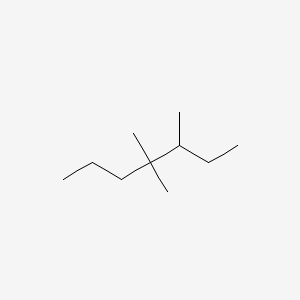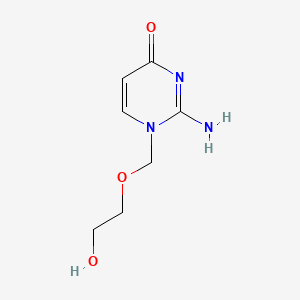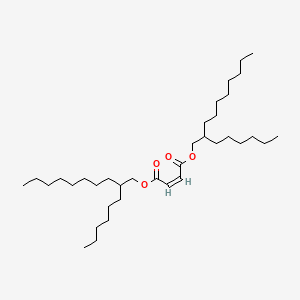
Sodium hydrogen 3-nitro-5-sulphonatosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 3-nitro-5-sulphonatosalicylate: is a chemical compound with the molecular formula C7H4NNaO8S and a molecular weight of 285.163 g/mol . It is a derivative of salicylic acid, characterized by the presence of nitro and sulfonate groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-nitro-5-sulphonatosalicylate typically involves the nitration and sulfonation of salicylic acid. The process can be summarized as follows:
Nitration: Salicylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonate group at the 5-position.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 3-nitro-5-sulphonatosalicylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of substituted salicylates.
Scientific Research Applications
Sodium hydrogen 3-nitro-5-sulphonatosalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium hydrogen 3-nitro-5-sulphonatosalicylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activities.
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen 3-nitro-4-sulphonatosalicylate
- Sodium hydrogen 3-nitro-5-sulphobenzoate
- Sodium hydrogen 3-nitro-5-sulphophenylacetate
Uniqueness
Sodium hydrogen 3-nitro-5-sulphonatosalicylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and sulfonate groups makes it particularly useful in various applications, setting it apart from similar compounds .
Properties
CAS No. |
79817-69-9 |
|---|---|
Molecular Formula |
C7H4NNaO8S |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
sodium;3-carboxy-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H5NO8S.Na/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13;/h1-2,9H,(H,10,11)(H,14,15,16);/q;+1/p-1 |
InChI Key |
OESIJUHTZJZZNK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)







